molecular formula C17H20N2O5 B11958554 dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate CAS No. 853348-94-4

dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

Cat. No.: B11958554
CAS No.: 853348-94-4
M. Wt: 332.4 g/mol
InChI Key: GWDIPWDHUZAKIM-ZFWWWQNUSA-N
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Description

Dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a complex organic compound with a unique structure. It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde with a phthalhydrazide derivative in the presence of a catalyst. The reaction is often carried out under solvent-free conditions to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, ensuring high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinetrione derivatives, while substitution reactions can produce various substituted phthalazine compounds .

Scientific Research Applications

Dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazine derivatives such as:

Uniqueness

Dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is unique due to its specific acetyl and dimethyl substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

853348-94-4

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C17H20N2O5/c1-9(20)14-12(16(21)23-2)13(17(22)24-3)15-11-7-5-4-6-10(11)8-18-19(14)15/h8,13,15H,4-7H2,1-3H3/t13-,15-/m0/s1

InChI Key

GWDIPWDHUZAKIM-ZFWWWQNUSA-N

Isomeric SMILES

CC(=O)C1=C([C@@H]([C@H]2N1N=CC3=C2CCCC3)C(=O)OC)C(=O)OC

Canonical SMILES

CC(=O)C1=C(C(C2N1N=CC3=C2CCCC3)C(=O)OC)C(=O)OC

Origin of Product

United States

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